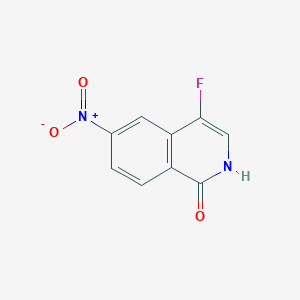

4-Fluoro-6-nitroisoquinolin-1-ol

Description

Properties

IUPAC Name |

4-fluoro-6-nitro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O3/c10-8-4-11-9(13)6-2-1-5(12(14)15)3-7(6)8/h1-4H,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIGMPDTRBYKJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CNC2=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fluorinated Nitroisoquinoline Scaffolds: Synthetic Strategies and Medicinal Utility

Executive Summary

The fusion of fluorine chemistry with nitroisoquinoline scaffolds represents a high-value strategy in modern medicinal chemistry.[1] While the isoquinoline core is a "privileged structure" found in alkaloids (e.g., papaverine, morphine) and clinical drugs (e.g., fasudil), the introduction of fluorine and nitro groups unlocks specific pharmacological advantages. Fluorine modulates metabolic stability (blocking P450 oxidation), lipophilicity (LogP), and pKa, while the nitro group serves as a versatile synthetic handle or a bio-reducible "warhead" for infectious disease targets.

This guide details the structural rationale, advanced synthetic pathways, and medicinal applications of fluorinated nitroisoquinolines, with a focus on their role as precursors for Topoisomerase I inhibitors and antimicrobial agents .

Part 1: Structural Rationale & The "Fluorine Effect"

The Isoquinoline Core

The isoquinoline ring system consists of a benzene ring fused to a pyridine ring. In medicinal chemistry, positions C5 and C8 are the most metabolically labile sites on the benzenoid ring, often subject to oxidative hydroxylation.

Strategic Fluorination

Substituting hydrogen with fluorine at C5, C6, or C8 confers three critical benefits:

-

Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is resistant to enzymatic cleavage, extending the half-life (

) of the drug. -

Electronic Modulation: Fluorine’s high electronegativity (

) reduces the electron density of the aromatic ring, altering the pKa of the isoquinoline nitrogen. This affects protonation at physiological pH and, consequently, membrane permeability. -

Lipophilicity: Fluorination typically increases lipophilicity, facilitating blood-brain barrier (BBB) penetration—crucial for CNS-active isoquinolines.

The Nitro Group Functionality

The nitro group (

-

Synthetic Handle: It strongly activates the aromatic ring for Nucleophilic Aromatic Substitution (

), allowing for the displacement of halogens (e.g., converting 5-bromo-8-nitroisoquinoline to 5-fluoro-8-nitroisoquinoline). -

Pharmacophore: In hypoxic environments (e.g., solid tumors or bacterial biofilms), the nitro group can be enzymatically reduced to hydroxylamines or amines, generating reactive species that damage DNA or inhibit essential enzymes.

Part 2: Synthetic Strategies

The synthesis of fluorinated nitroisoquinolines requires navigating the regioselectivity of the isoquinoline ring. Direct nitration of isoquinoline yields primarily 5-nitroisoquinoline, but introducing fluorine requires more controlled approaches.

Pathway A: The "Activation-Substitution" Route (Recommended)

This pathway utilizes the strong para-directing effect of the nitro group to facilitate fluorination via Halogen Exchange (Halex).

-

Bromination: Isoquinoline is brominated to 5-bromoisoquinoline .

-

Nitration: Nitration of 5-bromoisoquinoline proceeds with high regioselectivity to yield 5-bromo-8-nitroisoquinoline . The bromine at C5 directs the incoming nitro group to the para position (C8).

-

Fluorination (

): The nitro group at C8 strongly withdraws electrons, activating the C5-bromine bond. Treatment with anhydrous Potassium Fluoride (KF) and a phase transfer catalyst (18-crown-6) or TBAF allows for nucleophilic displacement of bromine by fluorine, yielding 5-fluoro-8-nitroisoquinoline .

Pathway B: De Novo Synthesis (Cyclization)

For scaffolds where fluorine is required at positions C6 or C7 (hard to access via electrophilic substitution), de novo synthesis is preferred.

-

Starting Material: Fluorinated benzaldehydes or phenethylamines.

-

Cyclization: Pomeranz-Fritsch or Bischler-Napieralski reactions close the ring to form the fluorinated isoquinoline core.

-

Functionalization: Subsequent nitration introduces the nitro group, typically ortho or para to the fluorine depending on conditions.

Visualization of Synthetic Logic

Figure 1: Comparative synthetic workflows. The "Activation-Substitution" route (top) offers superior regiocontrol compared to direct nitration of fluoroisoquinolines.

Part 3: Medicinal Chemistry Applications (Case Studies)

Anticancer: Indenoisoquinoline Topoisomerase I Inhibitors

Fluorinated nitroisoquinolines are critical intermediates in the synthesis of Indenoisoquinolines , a class of non-camptothecin Topoisomerase I (Top1) inhibitors.

-

Mechanism: These compounds stabilize the DNA-Top1 cleavage complex, leading to DNA double-strand breaks and apoptosis.

-

Advantage: Unlike camptothecin, indenoisoquinolines are chemically stable and not substrates for P-glycoprotein efflux pumps (MDR).

-

Role of Fluorine: 2,3-Difluoroindenoisoquinolines (derived from fluorinated precursors) show enhanced cytotoxicity (

nM) in human cancer cell lines.[2]

Antimicrobial: 8-Nitroisoquinoline Derivatives

Analogous to Nitroxoline (5-nitro-8-hydroxyquinoline), 8-nitroisoquinoline derivatives exhibit broad-spectrum antibacterial activity.

-

Mechanism: Chelation of divalent cations (

, -

Fluorine Enhancement: Introduction of fluorine at C5 prevents metabolic deactivation and increases potency against Gram-negative bacteria like P. aeruginosa.

Part 4: Experimental Protocol

Synthesis of 5-Fluoro-8-nitroisoquinoline (Via Activation-Substitution)

Objective: To synthesize 5-fluoro-8-nitroisoquinoline starting from 5-bromoisoquinoline, utilizing the nitro group to activate nucleophilic fluorination.

Reagents & Equipment[2][3][4]

-

Precursor: 5-Bromo-8-nitroisoquinoline (prepared via nitration of 5-bromoisoquinoline).[3][5]

-

Fluorinating Agent: Anhydrous Potassium Fluoride (KF) (spray-dried is preferred).

-

Catalyst: 18-Crown-6 (Phase Transfer Catalyst).

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Sulfolane.

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

-

Preparation of 5-Bromo-8-nitroisoquinoline (Precursor Synthesis):

-

Dissolve isoquinoline (1.0 eq) in concentrated

at 0°C. -

Add NBS (1.05 eq) portion-wise to generate 5-bromoisoquinoline in situ.

-

Add

(1.1 eq) slowly to the reaction mixture while maintaining temperature < 10°C. -

Allow to warm to room temperature and stir for 12 hours.

-

Workup: Pour onto crushed ice, neutralize with

to pH 9. Filter the yellow precipitate. Recrystallize from ethanol. -

Yield expectation: 85-90%.

-

-

Fluorination (

Reaction):-

Drying: Flame-dry a 2-neck round-bottom flask under vacuum and backfill with Nitrogen.

-

Charging: Add 5-bromo-8-nitroisoquinoline (1.0 mmol, 253 mg), anhydrous KF (3.0 mmol, 174 mg), and 18-Crown-6 (0.1 mmol, 26 mg).

-

Solvation: Add anhydrous DMSO (5 mL) via syringe.

-

Reaction: Heat the mixture to 140°C for 4–6 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane) or LC-MS. The starting bromide spot (

) should disappear, replaced by the slightly more polar fluoride product. -

Note: The nitro group at C8 activates the C5 position. Without the nitro group, this reaction would fail.

-

-

Isolation & Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

-

Wash combined organics with brine (2 x 10 mL) to remove DMSO.

-

Dry over

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

-

Product: 5-Fluoro-8-nitroisoquinoline (Yellow solid).

-

Quantitative Data Summary

| Compound | Molecular Weight | Yield (Step 1) | Yield (Step 2) | Appearance |

| 5-Bromoisoquinoline | 208.05 | 92% | N/A | White Solid |

| 5-Bromo-8-nitroisoquinoline | 253.05 | 88% | N/A | Yellow Solid |

| 5-Fluoro-8-nitroisoquinoline | 192.15 | N/A | 65-75% | Pale Yellow Solid |

Part 5: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how specific substitutions on the isoquinoline scaffold influence biological activity and physicochemical properties.

Figure 2: SAR Logic for Fluorinated Nitroisoquinolines. C5-Fluorine enhances stability, while C8-Nitro drives potency.

References

-

Organic Syntheses Procedure (Bromination/Nitration): Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98.

-

Fluorinated Indenoisoquinolines: Beck, D. E., et al. (2016). Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. Journal of Medicinal Chemistry.

-

Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

-

Isoquinoline Synthesis Review: Sloop, J. C. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry.

Sources

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

Methodological & Application

Synthesis of 1-chloro-4-fluoro-6-nitroisoquinoline from 1-ol precursor

Executive Summary

This technical guide details the protocol for the chlorodeoxygenation of 4-fluoro-6-nitroisoquinolin-1(2H)-one (also referred to as the 1-hydroxy tautomer) to yield 1-chloro-4-fluoro-6-nitroisoquinoline . This transformation is a critical step in the synthesis of advanced kinase inhibitors and pharmacological scaffolds where the 1-chloro position serves as a "chemical handle" for subsequent nucleophilic aromatic substitutions (

The protocol utilizes Phosphorus Oxychloride (

Chemical Context & Retrosynthesis

The target molecule features an electron-deficient isoquinoline core. The presence of the nitro group at C6 and the fluorine at C4 significantly reduces the basicity of the lactam oxygen, making standard chlorination challenging.

-

Challenge: The electron-withdrawing nature of the

and -

Solution: Use of Vilsmeier-Haack type activation (in situ formation of the Vilsmeier reagent from

/DMF) to facilitate the leaving group conversion.

Reaction Scheme

The reaction proceeds via the formation of a dichlorophosphate intermediate, followed by nucleophilic attack by chloride.

Figure 1: Mechanistic pathway for the chlorination of electron-deficient isoquinolines.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

Precursor: 4-fluoro-6-nitroisoquinolin-1(2H)-one (Dry, purity >98%).

-

Reagent: Phosphorus oxychloride (

), 99% (Freshly distilled recommended if yellow). -

Catalyst: N,N-Dimethylformamide (DMF), Anhydrous.

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) (Optional, to scavenge HCl). -

Solvent (Workup): Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

-

Equipment:

-

Double-necked Round Bottom Flask (RBF).

-

Reflux condenser with

drying tube or -

Oil bath with temperature control.

-

Large beaker (for quenching).

-

Detailed Procedure

Step 1: Reaction Setup

-

Equip a dry 100 mL RBF with a magnetic stir bar.

-

Add 1.0 eq (e.g., 5.0 g) of 4-fluoro-6-nitroisoquinolin-1(2H)-one.

-

Add 10.0 eq of

. Note: -

Add 0.5 - 1.0 eq of anhydrous DMF dropwise.

-

Observation: Slight exotherm and fuming may occur upon DMF addition due to Vilsmeier reagent formation.

-

Step 2: Thermal Activation

-

Fit the reflux condenser and flush the system with Nitrogen (

). -

Heat the reaction mixture to 100–110°C (Reflux) .

-

Maintain reflux for 3 to 5 hours .

-

Monitoring: Monitor by TLC (Eluent: 20% EtOAc in Hexane). The starting material (polar, low

) should disappear, replaced by a less polar UV-active spot (Product, high

-

Step 3: Workup (Critical Safety Step)

-

Cool the reaction mixture to Room Temperature (RT).

-

Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess

. Caution: Use a high-efficiency trap to catch corrosive vapors. -

Quenching: Slowly pour the thick residue into a beaker containing crushed ice (200 g) with vigorous stirring.

-

Warning: This step is highly exothermic. Maintain temperature <20°C to prevent hydrolysis of the chloro-product back to the starting material.

-

-

Neutralize the aqueous slurry to pH ~7-8 using saturated

solution or

Step 4: Extraction & Isolation

-

Extract the aqueous layer with DCM (

mL). -

Combine organic layers and wash with brine (

mL). -

Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: The crude solid is often pure enough (>90%). If necessary, purify via flash column chromatography (

, 0-10% EtOAc/Hexane) or recrystallize from cold Ethanol.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Quantitative Data & Specifications

| Parameter | Specification / Range | Notes |

| Reaction Temp | 100°C - 110°C | Reflux required for conversion. |

| Reaction Time | 3 - 5 Hours | Monitor by TLC/LCMS. |

| Reagent Stoichiometry | Excess drives equilibrium & acts as solvent. | |

| Typical Yield | 75% - 88% | Dependent on moisture control. |

| Appearance | Yellow to Off-white Solid | Nitro compounds often carry yellow tint. |

| Storage | 2-8°C, Inert Atmosphere | Moisture sensitive (slow hydrolysis). |

Troubleshooting & Critical Process Parameters (CPPs)

Common Issues

-

Incomplete Conversion:

-

Cause: Old

(hydrolyzed) or insufficient activation. -

Fix: Distill

before use. Increase DMF catalyst load to 1.5 eq.

-

-

Product Hydrolysis during Workup:

-

Cause: Quenching was too hot or aqueous layer remained acidic for too long.

-

Fix: Keep quench temp <10°C. Neutralize immediately with

.

-

-

Low Yield:

-

Cause: Loss of product during extraction (product is moderately polar due to nitro group).

-

Fix: Re-extract aqueous layer with EtOAc. Check aqueous pH.[1]

-

Safety (E-E-A-T)

- Hazard: Reacts violently with water to release HCl and Phosphoric acid. Never add water directly to the reaction flask; always add the reaction mixture to the water/ice.

-

Toxic Gas: The reaction generates HCl gas. A scrubber (NaOH trap) is mandatory.

References

-

ChemicalBook. Isoquinoline, 1-chloro-4-fluoro-6-nitro- Properties and Suppliers. Retrieved from

-

Arnott, E. A., et al. (2011). POCl3 Chlorination of 4-Quinazolones.[2] Journal of Organic Chemistry, 76(6), 1653-1661.[2][3][4] (Mechanistic analog for electron-deficient N-heterocycles). Retrieved from

-

BenchChem. The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines. Retrieved from

-

Organic Chemistry Portal. Bischler-Napieralski Reaction and Isoquinoline Synthesis. Retrieved from

-

Google Patents. JP6755775B2 - 4-Fluoroisoquinoline manufacturing method. (Describes chlorination of 4-fluoro-1-hydroxyisoquinoline). Retrieved from

Sources

Advanced Protocol: Nucleophilic Aromatic Substitution (SNAr) on 4-Fluoro-6-nitroisoquinolin-1-ol

This Application Note is designed for medicinal chemists and process development scientists working with functionalized isoquinolines. It addresses the specific electronic and structural challenges of 4-Fluoro-6-nitroisoquinolin-1-ol (CAS: 1508295-22-4), a scaffold where the interplay between tautomerism and remote electronic activation dictates reactivity.

Part 1: Strategic Analysis & Mechanistic Insight

The Substrate Paradox

Performing SNAr on 4-Fluoro-6-nitroisoquinolin-1-ol presents a dual challenge often overlooked in standard protocols:

-

Tautomeric Deactivation: The substrate exists in equilibrium between the lactim (1-ol) and lactam (1-one) forms. Under basic conditions typical for SNAr, the 1-OH group is deprotonated to form an oxy-anion. This anion is a strong electron-donating group (+I/+M), which increases electron density in the heterocyclic ring, effectively "poisoning" the ring toward nucleophilic attack.

-

The "Beta" Position Barrier: In isoquinolines (N at position 2), the C4 position is

to the nitrogen. Unlike the C4 position in quinolines (which is

The Solution: Remote Activation & Protection

Success relies on two factors:

-

The 6-Nitro Group: This is the critical enabler. The strong electron-withdrawing nature of the nitro group at C6 communicates with C4 through the bridgehead carbon (C4a), stabilizing the Meisenheimer intermediate.

-

O-Protection: To prevent anionic deactivation, the 1-OH must be "locked" as an ether (e.g., O-Methyl or O-Benzyl) or converted to a chloro-imidate prior to SNAr.

Mechanism of Action: The nucleophile attacks C4.[1][2] The resulting negative charge delocalizes onto the bridgehead carbon (C4a), which is conjugated to the C6-Nitro group, allowing for stabilization of the transition state.

Part 2: Experimental Workflows

Workflow Visualization

The following diagram illustrates the decision tree for functionalizing this scaffold.

Caption: Logical workflow for overcoming the electronic deactivation of the 1-hydroxy group during SNAr.

Protocol A: The "Protected" Route (High Reliability)

Recommended for library synthesis and scale-up.

Step 1: O-Methylation (Tautomer Locking)

This step converts the acidic -OH to a neutral -OMe, restoring the electrophilicity of the ring.

-

Reagents: Substrate (1.0 equiv), Methyl Iodide (1.5 equiv), Ag₂CO₃ (1.0 equiv) or K₂CO₃ (2.0 equiv).

-

Solvent: DMF or CH₃CN (Anhydrous).

-

Procedure:

-

Dissolve 4-Fluoro-6-nitroisoquinolin-1-ol in DMF (0.2 M).

-

Add Base (Ag₂CO₃ is preferred for O-selectivity over N-methylation).

-

Add MeI dropwise at 0°C.

-

Stir at RT for 4–16 hours. Monitor by LCMS (Shift in retention time, +14 amu).

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

-

Note: Isolate the O-methyl isomer. The N-methyl isomer (lactam) is less reactive toward SNAr.

-

Step 2: SNAr Displacement

-

Reagents: 1-Methoxy-4-fluoro-6-nitroisoquinoline (1.0 equiv), Nucleophile (Amine/Thiol, 1.2–2.0 equiv), DIPEA (2.0 equiv).

-

Solvent: DMSO or NMP (Polar aprotic solvents are essential to stabilize the transition state).

-

Procedure:

-

Dissolve intermediate in DMSO (0.5 M).

-

Add DIPEA and the Nucleophile.[3]

-

Temperature: Heat to 80–100°C . (The 6-Nitro group activation allows this to proceed below 120°C).

-

Time: 2–6 hours.

-

Monitoring: LCMS should show complete consumption of the Fluorine species.

-

-

Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Demethylation (Optional)

If the free -OH is required:

-

Treat with BBr₃ (in DCM at -78°C to 0°C) or HBr/Acetic Acid to cleave the methyl ether.

Protocol B: Direct SNAr (Optimization Required)

Only use if protection/deprotection steps are prohibited by other functional groups.

Critical Constraint: You must use a non-basic nucleophile or a very weak base to avoid deprotonating the 1-OH.

-

Solvent: Trifluoroethanol (TFE) or n-Butanol .

-

Why? TFE can activate the Fluorine via hydrogen bonding (electrophilic activation) without requiring a strong base.

-

-

Reagents: Substrate (1.0 equiv), Amine (2.0–5.0 equiv). NO EXTERNAL BASE.

-

Conditions: Microwave irradiation at 140–160°C for 30–60 mins.

-

Risk: High probability of low conversion due to the electron-rich nature of the tautomer.

Part 3: Data & Troubleshooting

Relative Reactivity Table

Comparison of 4-Fluoro-6-nitroisoquinolin-1-ol against analogous scaffolds.

| Substrate Structure | C4-F Reactivity | Primary Challenge | Recommended Strategy |

| 4-Fluoro-6-nitroisoquinolin-1-ol | Low-Moderate | OH deactivates ring; C4 is | O-Protection + Heat |

| 4-Fluoro-6-nitroisoquinoline (No OH) | High | None (Highly activated). | Standard SNAr (RT - 50°C) |

| 4-Fluoroisoquinolin-1-ol (No Nitro) | Very Low | Lack of EWG activation. | Pd-Catalysis (Buchwald) |

| 1-Chloro-4-fluoroisoquinoline | High (at C1) | Regioselectivity (C1 reacts first). | Control Stoichiometry |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction (SM remains) | Ring is too electron-rich (anion form). | Switch to Protocol A (O-Methylation). Increase Temp to 120°C. |

| N-Alkylation Byproduct | Nucleophile attacked the Ring Nitrogen (N2). | Use a sterically hindered base. Ensure F is actually displaced (check NMR). |

| Hydrolysis of F | Wet solvent/Base (F replaced by OH). | Use anhydrous DMSO/NMP. Dry nucleophiles (especially hygroscopic amines). |

| Regio-scrambling | Attack at C1 (if using 1-Cl precursor). | If using 1-Cl-4-F precursor, perform SNAr at 0°C to favor C1, or protect C1-OH first. |

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[4][5] (Foundational text on Isoquinoline reactivity and the

vs -

Sanders, D. P., et al. (2008). "Nucleophilic Aromatic Substitution of Electron-Deficient Heterocycles." Journal of Organic Chemistry. (General principles of SNAr on pyridine-fused systems).

-

BenchChem Application Note. "Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile." (Demonstrates reactivity of benzene-ring fluorines in activated isoquinolines).

-

PubChem Compound Summary. "4-Fluoro-6-nitroisoquinolin-1-ol (CAS 1508295-22-4)."[6][7][8][9] National Center for Biotechnology Information.

Disclaimer: This protocol involves the use of hazardous chemicals (alkylating agents, strong bases). All experiments should be performed in a fume hood with appropriate PPE.

Sources

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-fluoro-6-nitroisoquinolin-1-ol : 연구용시약 아펙스 [apextraders.co.kr]

- 6. aablocks.com [aablocks.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 928664-13-5|4-FLUORO-5-NITROISOQUINOLINE|BLD Pharm [bldpharm.com]

- 9. 4-Fluoro-6-nitroisoquinolin-1-ol (1 x 500 mg) | Alchimica [shop.alchimica.cz]

Application Note: Precision O-Alkylation of 4-Fluoro-6-nitroisoquinolin-1-ol

Abstract & Executive Summary

The functionalization of 4-Fluoro-6-nitroisoquinolin-1-ol (CAS: 1508295-22-4) presents a classic challenge in heterocyclic chemistry: controlling regioselectivity between

This guide details two validated protocols to achieve high-yield

-

Protocol A (Activation-Displacement): A robust, scalable two-step sequence converting the hydroxy group to a chloro leaving group, followed by nucleophilic aromatic substitution (

). Best for simple alkyl groups (Me, Et). -

Protocol B (Mitsunobu Coupling): A direct, mild conversion utilizing phosphorous-based coupling. Best for complex alcohols or preventing side-reactions at the 4-Fluoro position.

Strategic Analysis: The Tautomeric Challenge

Isoquinolin-1-ols exist in a tautomeric equilibrium with their lactam form (isoquinolin-1-one). While the lactam form is thermodynamically favored in solution, the "1-ol" form is required for

-

Direct Alkylation (Base + R-X): Typically favors

-alkylation due to the higher nucleophilicity of the nitrogen lone pair in the lactam tautomer. -

The Electronic Factor: The 6-nitro group is a strong electron-withdrawing group (EWG). It deactivates the ring toward electrophilic attack but activates the C1 position for nucleophilic attack. This makes Protocol A (

) particularly effective for this substrate compared to electron-rich isoquinolines.

Pathway Visualization

The following diagram illustrates the competing pathways and the strategic selection of reagents to force the

Figure 1: Strategic pathways for O-alkylation. Protocol A utilizes an intermediate chloride to bypass N-alkylation. Protocol B locks the oxygen via phosphonium activation.

Protocol A: The Activation-Displacement Method (Gold Standard)

This method is preferred for scale-up and when introducing simple alkyl groups (Methyl, Ethyl, Isopropyl). It relies on the high reactivity of the 1-chloro intermediate toward nucleophiles, enhanced by the 6-nitro group.

Step 1: Chlorination

Objective: Convert the 1-OH (lactam) to a 1-Cl leaving group.

-

Reagents: Phosphoryl chloride (

), -

Solvent: Neat

or Toluene/Acetonitrile.

Procedure:

-

Charge a round-bottom flask with 4-Fluoro-6-nitroisoquinolin-1-ol (1.0 equiv).

-

Add

(5.0 - 10.0 equiv). Note: The excess serves as solvent and drives the equilibrium. -

Add catalytic DMF (2-3 drops) or DIPEA (1.0 equiv) to accelerate the reaction.

-

Heat to reflux (approx. 105°C) for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.

-

Workup (Critical Safety): Cool the mixture. Slowly pour onto crushed ice/water with vigorous stirring to quench excess

. Caution: Exothermic and releases HCl gas. -

Neutralize with saturated

and extract with Dichloromethane (DCM). -

Dry (

), filter, and concentrate to yield 1-chloro-4-fluoro-6-nitroisoquinoline .-

Checkpoint: This intermediate is stable enough for the next step but hydrolyzes slowly in moist air. Use immediately or store under inert gas.

-

Step 2: Nucleophilic Displacement ( )

Objective: Displace the 1-Cl with an alkoxide.

-

Reagents: Sodium Alkoxide (

) generated in situ (Na metal or NaH + Alcohol). -

Solvent: The corresponding Alcohol (

) or THF.

Procedure:

-

Prepare the alkoxide solution: Dissolve Sodium metal (1.2 equiv) or NaH (1.2 equiv) in anhydrous Alcohol (e.g., Methanol for -OMe). Stir until evolution of

ceases. -

Cool the alkoxide solution to 0°C .

-

Add a solution of 1-chloro-4-fluoro-6-nitroisoquinoline (from Step 1) in minimal THF dropwise.

-

Critical Parameter: Maintain temperature at 0°C to 10°C . High temperatures may cause nucleophilic attack at the C4-Fluorine position (competing

).

-

-

Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT).

-

Monitor by LCMS. The reaction is typically fast (< 2 hours) due to the activation by the nitro group.

-

Workup: Concentrate the solvent. Dilute with water and extract with Ethyl Acetate.[1]

-

Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: The Mitsunobu Reaction (Direct O-Alkylation)

This method is ideal for complex alcohols or if the 4-Fluoro group proves unstable under the basic conditions of Protocol A. It proceeds under neutral conditions and is highly selective for

-

Mechanism: The phosphine activates the alcohol oxygen, which then attacks the isoquinoline oxygen (acting as the nucleophile).

-

Reagents: Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD). -

Solvent: Anhydrous THF or Toluene.

Procedure:

-

Dissolve 4-Fluoro-6-nitroisoquinolin-1-ol (1.0 equiv), Alcohol (R-OH) (1.2 equiv), and

(1.5 equiv) in anhydrous THF under Nitrogen. -

Cool the mixture to 0°C .

-

Add DIAD (1.5 equiv) dropwise over 10–15 minutes.

-

Visual Cue: The orange color of DIAD should fade upon addition.

-

-

Stir at 0°C for 30 minutes, then warm to RT and stir overnight.

-

Workup: Concentrate the mixture.

-

Purification: The major byproduct is triphenylphosphine oxide (

), which can be difficult to remove.-

Tip: Triturate the crude residue with Ether/Hexane (product often soluble, oxide insoluble) or use a steep gradient on silica columns.

-

Analytical Validation & Data Interpretation

Distinguishing the Product (

| Feature | 1-Alkoxy Derivative (Product) | N-Alkyl Isomer (Impurity) |

| 1H NMR (H-3) | Chemical shift typically | Chemical shift typically |

| 13C NMR (C-1) | ||

| LCMS Pattern | Standard M+H. | Standard M+H. (Mass is identical; retention time differs). |

| TLC (Polarity) | Higher Rf (Less polar, "ether-like"). | Lower Rf (More polar, "amide-like"). |

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Hydrolysis of Chloride intermediate. | Ensure anhydrous conditions during Step 2; quench POCl3 carefully. |

| Loss of Fluorine (Protocol A) | Perform displacement at 0°C strictly. Do not heat. | |

| N-Alkylation (Protocol B) | Steric hindrance of Alcohol. | Increase equivalents of DIAD/PPh3; switch to Protocol A. |

| Incomplete Reaction (Step 1) | Poor solubility/activation. | Add catalytic DMF; ensure reflux temperature is reached. |

References

-

Regioselective O-Alkylation via Mitsunobu: Ferrer, S., Naughton, D. P., & Threadgill, M. D. (2002). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction. Journal of the Chemical Society, Perkin Transactions 1.

-

General Isoquinoline Synthesis: Wang, X., et al. (2014). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation. MDPI Molecules.

- Chlorination/Displacement Methodology: Standard protocols adapted from The Chemistry of Heterocyclic Compounds, Isoquinolines. Wiley Online Library.

-

Substrate Data: 4-Fluoro-6-nitroisoquinolin-1-ol (CAS 1508295-22-4).[2] Chemical Vendors/Databases.

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Fluoro-6-nitroisoquinolin-1-ol Intermediates

Introduction: Strategic Importance in Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The specific intermediate, 4-fluoro-6-nitroisoquinolin-1-ol, presents a unique template for drug discovery. The electron-withdrawing nitro group and the fluorine atom significantly modulate the electronic properties of the ring system, influencing molecular interactions and pharmacokinetic profiles.

Palladium-catalyzed cross-coupling reactions have transformed the landscape of pharmaceutical synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[5][6] These reactions are indispensable tools for rapidly assembling libraries of complex molecules from versatile building blocks, accelerating structure-activity relationship (SAR) studies.[7][8]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling strategies applied to functionalized 4-fluoro-6-nitroisoquinolin-1-ol intermediates. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols for key transformations like Suzuki-Miyaura and Buchwald-Hartwig reactions, and offer a systematic approach to reaction optimization and troubleshooting. For the purpose of providing concrete and widely applicable protocols, we will use 8-Bromo-4-fluoro-6-nitroisoquinolin-1-ol as our model substrate, targeting the selective functionalization of the C-Br bond, which is a conventional and highly efficient handle for cross-coupling.

The Catalytic Engine: Understanding the Palladium Cross-Coupling Cycle

At the heart of these transformations is a catalytic cycle that masterfully orchestrates the formation of new bonds. While variations exist, the fundamental mechanism for most palladium-catalyzed cross-coupling reactions proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][9][10][11] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states.

-

Oxidative Addition : The cycle begins when the active, low-coordinate Pd(0) catalyst reacts with the organohalide (Ar-X), in our case, the C-Br bond of the isoquinoline. The palladium inserts itself into the carbon-halogen bond, becoming oxidized to a Pd(II) species.[10][11] The efficiency of this step is highly dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the ligands on the palladium center.[12][13][14]

-

Transmetalation : The organic moiety from a second coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig) is transferred to the Pd(II) complex, displacing the halide.[9][11] This step regenerates the halide salt. For Suzuki couplings, this step requires activation of the organoboron species by a base.[15]

-

Reductive Elimination : This is the final, bond-forming step. The two organic fragments attached to the Pd(II) center are coupled together, forming the desired product. In this process, the palladium is reduced back to its Pd(0) state, ready to re-enter the catalytic cycle.[5][10]

Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Core Protocols: C-C and C-N Bond Formation

The following protocols are designed as robust starting points. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary to achieve maximum yield for specific substrates.

Protocol 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds, ideal for introducing new aryl or heteroaryl moieties.[16] Its advantages include mild reaction conditions and the low toxicity of boron-based reagents.[5]

Objective: To couple 8-Bromo-4-fluoro-6-nitroisoquinolin-1-ol with various arylboronic acids.

Materials:

-

8-Bromo-4-fluoro-6-nitroisoquinolin-1-ol

-

Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

-

Palladium Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

-

Base: K₂CO₃ or Cs₂CO₃ (anhydrous)

-

Solvent: 1,4-Dioxane/Water (4:1 mixture), or DMF

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Step-by-Step Procedure:

-

Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 8-Bromo-4-fluoro-6-nitroisoquinolin-1-ol (1.0 equiv).

-

Reagent Addition: Add the arylboronic acid (1.2–1.5 equiv), the selected base (2.0–3.0 equiv), and the palladium catalyst (0.02–0.05 equiv).

-

Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere. This is critical as oxygen can deactivate the catalyst.[5]

-

Solvent Addition: Add the degassed solvent mixture via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

-

Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 24 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Recommended Starting Conditions

| Coupling Partner (Example) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |

| Phenylboronic Acid | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 |

| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (3%) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 |

| 3-Pyridylboronic Acid | Pd(dppf)Cl₂ (3%) | - | Cs₂CO₃ (2.5) | DMF | 110 |

| Sterically Hindered Boronic Acid | Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ (3.0) | Toluene/H₂O | 110 |

Protocol 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation for introducing amine functionalities common in pharmaceuticals.[8][17][18] This reaction often requires specialized, bulky, and electron-rich phosphine ligands to achieve high efficiency, especially with challenging substrates.[5][19]

Objective: To couple 8-Bromo-4-fluoro-6-nitroisoquinolin-1-ol with primary or secondary amines.

Materials:

-

8-Bromo-4-fluoro-6-nitroisoquinolin-1-ol

-

Amine (e.g., Morpholine, Aniline, Benzylamine)

-

Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂

-

Ligand: XPhos, RuPhos, or BINAP

-

Base: NaOt-Bu or K₃PO₄

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)

-

Inert gas supply (Nitrogen or Argon)

-

Glovebox or Schlenk line for handling air-sensitive reagents

Step-by-Step Procedure:

-

Catalyst Preparation (in a glovebox): To a dry reaction vessel, add the palladium pre-catalyst (0.01–0.04 equiv), the phosphine ligand (0.012–0.05 equiv), and the base (1.4–2.0 equiv).

-

Reagent Addition: Add 8-Bromo-4-fluoro-6-nitroisoquinolin-1-ol (1.0 equiv).

-

Vessel Sealing: Seal the vessel, remove it from the glovebox, and place it on a Schlenk line.

-

Solvent and Amine Addition: Add anhydrous, degassed solvent, followed by the amine (1.1–1.3 equiv) via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 90–120 °C). Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the organic phase. Purify the residue by flash column chromatography.

Data Presentation: Recommended Starting Conditions

| Amine (Example) | Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |

| Morpholine | Pd₂(dba)₃ (2%) | XPhos (4.8%) | NaOt-Bu (1.5) | Toluene | 110 |

| Aniline | Pd(OAc)₂ (2%) | RuPhos (4%) | K₃PO₄ (2.0) | Dioxane | 100 |

| Benzylamine | Pd₂(dba)₃ (1%) | BINAP (1.5%) | NaOt-Bu (1.4) | Toluene | 100 |

Reaction Optimization and Troubleshooting

Achieving high yields in cross-coupling reactions requires systematic optimization.[5] Low or no product yield is a common issue that can often be resolved by methodically evaluating each component of the reaction system.[20]

Figure 2. Systematic workflow for optimizing a low-yielding cross-coupling reaction.

Common Issues and Solutions

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (Pd(0) not formed or oxidized).[20][21] 2. Impure/wet reagents or solvents. 3. Inappropriate ligand or base. | 1. Use a new bottle of catalyst/pre-catalyst. Ensure a rigorously inert atmosphere. 2. Use freshly purified starting materials and anhydrous, degassed solvents. 3. Screen a panel of ligands (e.g., PPh₃, dppf, XPhos) and bases (K₂CO₃, K₃PO₄, NaOt-Bu). |

| Homocoupling of Coupling Partner | 1. Presence of oxygen. 2. For Suzuki: boronic acid instability. | 1. Thoroughly degas all solvents and maintain a positive pressure of inert gas. 2. Use the boronic acid in slight excess (1.2 equiv). Consider using more stable boronate esters.[5] |

| Dehalogenation of Starting Material | 1. Presence of water or protic sources. 2. Catalyst system is too active. | 1. Ensure all reagents and solvents are scrupulously dry. 2. Lower the reaction temperature or reduce the catalyst loading. |

| Stalled Reaction | 1. Catalyst deactivation over time. 2. Product inhibition. | 1. Add a second portion of the catalyst midway through the reaction. 2. Run the reaction at a lower concentration. |

Conclusion

The palladium-catalyzed cross-coupling of 8-bromo-4-fluoro-6-nitroisoquinolin-1-ol is a highly effective and versatile strategy for the synthesis of novel, densely functionalized isoquinoline derivatives. By carefully selecting the appropriate reaction type—such as Suzuki-Miyaura for C-C bonds or Buchwald-Hartwig for C-N bonds—and systematically optimizing reaction parameters, researchers can rapidly access a wide array of analogues for drug discovery and development. The protocols and troubleshooting guides presented here serve as a robust foundation for leveraging these powerful synthetic tools to explore the chemical space around this valuable heterocyclic core.

References

-

Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

-

MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

-

Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]

-

Semantic Scholar. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. [Link]

-

Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]

-

Request PDF. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

-

PMC. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed Central. [Link]

-

PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]

-

Tesi di Dottorato. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Università di Bologna. [Link]

-

SpringerLink. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Springer. [Link]

-

Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

-

PubMed. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Library of Medicine. [Link]

-

ScienceDirect. (2015). Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. ScienceDirect. [Link]

-

Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Synthesis of isoquinoline derivatives. ResearchGate. [Link]

-

ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Wiley Online Library. (n.d.). Heck Reaction. Wiley. [Link]

-

ResearchGate. (2025). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines. National Library of Medicine. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

-

Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. [Link]

-

Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]

-

MDPI. (n.d.). Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmcct.com [jmcct.com]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. nobelprize.org [nobelprize.org]

- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. theses.enscm.fr [theses.enscm.fr]

- 14. researchgate.net [researchgate.net]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

Synthesis of antibacterial agents using 4-Fluoro-6-nitroisoquinolin-1-ol scaffold

Application Note: Strategic Synthesis and Functionalization of 4-Fluoro-6-nitroisoquinolin-1-ol for Antibacterial Discovery

Part 1: Executive Summary & Rationale

The emergence of multi-drug resistant (MDR) pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the exploration of novel chemical scaffolds.[1] The isoquinolin-1-ol core (often existing as its isoquinolin-1(2H)-one tautomer) has emerged as a privileged structure in bacterial topoisomerase inhibition and cell wall synthesis disruption.

This guide details the synthesis and application of 4-Fluoro-6-nitroisoquinolin-1-ol . This specific scaffold is designed with three strategic "handles" for medicinal chemistry:

-

C4-Fluorine: Enhances metabolic stability (blocking oxidative metabolism at the electron-rich C4 position) and modulates pKa.

-

C6-Nitro Group: A latent amine precursor allowing for late-stage diversification (e.g., via amide coupling or sulfonylation) to probe solvent-exposed regions of the target protein.

-

C1-Hydroxyl: A versatile "warhead" anchor that can be activated (chlorinated) and displaced by nucleophiles to tune solubility and potency.

Part 2: Synthesis Protocols

Workflow Overview

The synthesis strategy relies on a "Build-then-Decorate" approach. We first construct the nitro-substituted core, introduce the fluorine atom electrophilically, and finally diverge to create a library of antibacterial candidates.

Figure 1: Strategic synthesis workflow from precursor to divergent scaffold.

Protocol A: Scaffold Assembly (De Novo)

Objective: Synthesize 4-Fluoro-6-nitroisoquinolin-1-ol starting from 4-nitrohomophthalic acid.

Reagents:

-

4-Nitrohomophthalic acid (CAS: 4141-69-7)

-

Ammonium hydroxide (28% NH3 in H2O)

-

Selectfluor (CAS: 140681-55-6)

-

Acetonitrile (MeCN), Methanol (MeOH)[2]

Step-by-Step Methodology:

-

Cyclization to 6-Nitroisoquinolin-1-ol:

-

Dissolve 4-nitrohomophthalic acid (10.0 g, 44 mmol) in ethanol (100 mL).

-

Add ammonium hydroxide (30 mL) dropwise.

-

Reflux the mixture for 4 hours. The dicarboxylic acid undergoes thermal cyclization with ammonia to form the lactam.

-

Workup: Cool to room temperature. Acidify with 2M HCl to pH 2. The product precipitates as a yellow solid. Filter, wash with cold water, and dry.

-

Checkpoint: Verify product by LC-MS (M+H = 191.1).

-

-

C4-Fluorination (The Critical Step):

-

Suspend 6-nitroisoquinolin-1-ol (5.0 g, 26 mmol) in acetonitrile (150 mL).

-

Add Selectfluor (1.2 equiv, 11.0 g).

-

Heat the reaction to 60°C for 12 hours.

-

Mechanism:[3][4][5] The isoquinolin-1-ol exists in equilibrium with its enol form. Selectfluor acts as an electrophilic source of F+, attacking the electron-rich C4 position. The nitro group at C6 deactivates the ring, preventing over-fluorination.

-

Workup: Remove solvent in vacuo. Resuspend residue in water/ethyl acetate.[6] Extract organic layer, dry over MgSO4, and concentrate.

-

Purification: Recrystallize from MeOH/DCM to yield 4-Fluoro-6-nitroisoquinolin-1-ol as a pale yellow solid.

-

Protocol B: Library Divergence (Functionalization)

Objective: Convert the scaffold into active antibacterial agents via C1 substitution and C6 modification.

1. C1-Chlorination (Activation):

-

Reagent: Phosphoryl chloride (POCl3).

-

Procedure: Treat the scaffold (1.0 g) with neat POCl3 (5 mL) and a catalytic amount of DMF (3 drops) at 100°C for 3 hours.

-

Outcome: Converts the C1-OH to C1-Cl (1-Chloro-4-fluoro-6-nitroisoquinoline). This activates the position for Nucleophilic Aromatic Substitution (SNAr).

-

Safety Note: Quench POCl3 carefully into ice water; exothermic reaction.

2. C1-Amination (Introduction of Solubility/Binding Elements):

-

Procedure: Dissolve the chloro-intermediate in Isopropanol. Add 1.5 equiv of a cyclic amine (e.g., N-methylpiperazine or morpholine). Heat to 80°C.

-

Rationale: The C4-F and C6-NO2 groups make the C1 position highly electrophilic, facilitating mild SNAr conditions. Piperazine tails are known to improve pharmacokinetic profiles in quinolone antibiotics.

3. C6-Nitro Reduction (Optional for SAR):

-

Reagent: Iron powder (Fe), Ammonium Chloride (NH4Cl).

-

Procedure: Reflux the nitro-compound in EtOH/H2O (4:1) with Fe/NH4Cl for 2 hours.

-

Outcome: Yields the C6-aniline, which can be coupled with acyl chlorides to probe hydrophobic pockets in the bacterial target.

Part 3: Biological Evaluation (Antibacterial Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 29213) and MRSA (ATCC 43300).

Protocol:

-

Preparation: Dissolve synthesized compounds in DMSO to a stock concentration of 10 mg/mL.

-

Dilution: Perform serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate (Final range: 64 µg/mL to 0.125 µg/mL).

-

Inoculation: Add bacterial suspension (5 x 10^5 CFU/mL) to each well.

-

Incubation: Incubate at 37°C for 18-24 hours.

-

Readout: The MIC is the lowest concentration with no visible growth.

-

Control: Vancomycin (positive control) and DMSO (negative control).

-

Data Table: Expected SAR Trends

| Compound ID | C1 Substituent | C4 Substituent | C6 Substituent | Predicted Activity (MRSA) | Rationale |

| FN-01 | -OH | -F | -NO2 | Low (>64 µg/mL) | Poor permeability; acidic proton. |

| FN-02 | -Cl | -F | -NO2 | Moderate | Reactive; potential toxicity. |

| FN-03 | -Piperazinyl | -F | -NO2 | High (2-8 µg/mL) | Improved solubility & cell penetration. |

| FN-04 | -Piperazinyl | -H | -NO2 | Moderate | Lack of F reduces metabolic stability. |

Part 4: Structural Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic guiding the design of these agents.

Figure 2: SAR Triad - The functional roles of the C1, C4, and C6 positions.

References

-

Scaffold Synthesis & Fluorination

-

Isoquinoline Antibacterial Mechanism

-

Electrophilic Fluorination Methodology

-

General Isoquinoline Synthesis

- Title: Isoquinoline synthesis - Organic Chemistry Portal.

- Source: Organic Chemistry Portal.

-

URL:[Link]

- Context: Provides foundational cyclization methods (Pomeranz-Fritsch, etc.) adapted for the de novo protocol.

Sources

- 1. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JP6755775B2 - 4-Fluoroisoquinoline manufacturing method - Google Patents [patents.google.com]

- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 4. Elemental fluorine. Part 14.1 Electrophilic fluorination and nitrogen functionalisation of hydrocarbons - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 928664-13-5 | 4-FLUORO-5-NITROISOQUINOLINE | Ambeed.com [ambeed.com]

- 7. 4-Fluoro-6-nitroisoquinolin-1-ol (1 x 1 g) | Reagentia [reagentia.eu]

- 8. 928664-13-5|4-FLUORO-5-NITROISOQUINOLINE|BLD Pharm [bldpharm.com]

- 9. mdpi.com [mdpi.com]

- 10. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Controlling Regioselectivity in SNAr Reactions of Fluoronitroisoquinolines

Welcome to the technical support center for navigating the complexities of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of fluoronitroisoquinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to harness the power of SNAr reactions for the precise functionalization of this important heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success in achieving the desired regiochemical outcomes.

Introduction to Regioselectivity in Fluoronitroisoquinoline SNAr Reactions

The isoquinoline core is a privileged scaffold in medicinal chemistry, and the introduction of substituents via SNAr reactions is a powerful tool for generating diverse molecular libraries. When the isoquinoline ring is substituted with both a fluorine atom (an excellent leaving group in SNAr) and a nitro group (a strong electron-withdrawing group), the system becomes highly activated for nucleophilic attack.[1][2] However, the presence of multiple potential reaction sites introduces the challenge of controlling regioselectivity.

The outcome of the reaction is a delicate interplay of electronic and steric factors, dictated by the positions of the fluoro and nitro substituents, the nature of the nucleophile, and the reaction conditions.[3][4] This guide will provide a systematic approach to understanding and controlling these factors.

Frequently Asked Questions (FAQs)

Here are some common questions and quick answers to get you started. For more detailed explanations, please refer to the Troubleshooting Guides.

Q1: Why is my SNAr reaction on a fluoronitroisoquinoline giving me a mixture of isomers?

A1: This is a common issue and usually points to a lack of sufficient regiochemical differentiation between the possible sites of attack. The position of the nitro group relative to the fluorine atom is the primary determinant of reactivity.[2] If the nitro group activates multiple positions, you may get a mixture. Tweaking the reaction conditions (solvent, temperature) or changing the nucleophile can often improve selectivity.

Q2: I'm not seeing any reaction. What could be the problem?

A2: A lack of reactivity can stem from several factors:

-

Insufficient activation: The nitro group must be positioned ortho or para to the fluorine leaving group to provide sufficient activation through resonance stabilization of the Meisenheimer intermediate.[1][2]

-

Poor nucleophile: Weakly nucleophilic reagents may require harsher conditions or the use of a stronger base to deprotonate them and increase their reactivity.

-

Inappropriate solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they solvate the counter-ion of the nucleophile, making the nucleophile more "naked" and reactive.[5]

Q3: My primary amine nucleophile is giving me di-substituted products. How can I favor mono-substitution?

A3: To favor mono-substitution, you can try the following:

-

Use a stoichiometric amount of the amine nucleophile (1.0-1.2 equivalents).

-

Lower the reaction temperature to reduce the rate of the second substitution.

-

Consider using a bulkier amine, which can sterically hinder the second substitution.

Q4: Can I selectively substitute a fluorine atom in the presence of a chlorine atom on the isoquinoline ring?

A4: Yes, in SNAr reactions, fluoride is generally a better leaving group than chloride. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine.[4] Therefore, you can often achieve selective substitution of the fluorine atom.

Troubleshooting Guides

This section provides a more in-depth analysis of common problems and their solutions, grounded in the principles of physical organic chemistry.

Problem 1: Poor or No Regioselectivity

You are observing a mixture of products resulting from nucleophilic attack at different positions on the fluoronitroisoquinoline ring.

Root Cause Analysis:

The regioselectivity of SNAr reactions on isoquinolines is primarily governed by the ability of the electron-withdrawing nitro group to stabilize the negatively charged Meisenheimer intermediate.[2] The most stable intermediate will be the one where the negative charge can be delocalized onto the nitro group through resonance. In the isoquinoline system, nucleophilic attack is generally favored at the C1 position due to the electron-withdrawing effect of the ring nitrogen.[6][7] However, the position of the nitro group can further direct the attack.

dot

Caption: Troubleshooting workflow for low reaction yield.

Solutions:

-

Enhance Nucleophilicity:

-

Choice of Base: For alcohol or amine nucleophiles, using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the corresponding alkoxide or amide in situ will dramatically increase reactivity.

-

Nucleophile Type: If possible, consider switching to a more inherently nucleophilic reagent (e.g., a thiol instead of an alcohol).

-

-

Modify Reaction Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Increase the reaction temperature. Microwave heating can also be effective. | Higher temperatures provide the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Concentration | Increase the concentration of the reactants. | Higher concentrations can lead to an increased reaction rate according to the rate law. |

| Solvent | Ensure the use of a high-purity, anhydrous polar aprotic solvent. [5] | Water or other protic impurities can protonate the nucleophile and reduce its effectiveness. |

Experimental Protocols

Here are some starting-point protocols for common SNAr reactions on fluoronitroisoquinolines. Note: These are general guidelines and may require optimization for your specific substrate.

Protocol 1: Amination of a Fluoronitroisoquinoline

-

To a solution of the fluoronitroisoquinoline (1.0 eq) in anhydrous DMSO (0.1 M), add the amine nucleophile (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: O-Arylation with an Alcohol

-

In a flame-dried flask under an inert atmosphere (N2 or Ar), suspend sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF (0.2 M).

-

Cool the suspension to 0 °C and add the alcohol nucleophile (1.2 eq) dropwise.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Add a solution of the fluoronitroisoquinoline (1.0 eq) in a minimal amount of anhydrous DMF.

-

Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress.

-

After completion, cool the reaction to 0 °C and carefully quench the excess NaH by the slow addition of water.

-

Partition the mixture between water and an organic solvent (e.g., diethyl ether).

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

References

-

Mayo, M. S., Yu, X., Feng, X., Yamamoto, Y., & Bao, M. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry, 80(8), 3998–4002. [Link]

-

Jacobsen, E. N., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(42), 13878-13882. [Link]

-

Murray, P. R. D., et al. (2017). Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. Organic & Biomolecular Chemistry, 15(35), 7424-7434. [Link]

-

Makarov, A. S., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 27(19), 6598. [Link]

-

Bhide's Chemistry Classes. (2021, July 25). electrophilic and nucleophilic aromatic substitution in quinolone & isoquinoline [Video]. YouTube. [Link]

-

Quora. (2020, March 1). Why does nucleophilic substitution in isoquinoline favour at position 1?[Link]

-

Willems, S., et al. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem. [Link]

-

Eastgate, M. D., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(44), 13161-13171. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 12, 2026, from [Link]

-

Beilstein Journals. (n.d.). Search Results for SNAr reaction. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). Site selectivity predictions and rate correlation for SNAr between fluorinated arenes and methoxide. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2026). Isoquinolinone Synthesis by SNAr Reaction: A Versatile Route to Imidazo[4,5-h]isoquinolin-9-ones. [Link]

-

Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry. [Link]

-

Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab. [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Campos, J. F., et al. (2020). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 25(21), 5038. [Link]

-

Bakulina, O., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules, 28(22), 7545. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). SNAr Solvents and Reagents. [Link]

-

Sample, H. C., & Senge, M. O. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2021(1), 7–42. [Link]

-

Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]

-

ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. [Link]

-

Jacobsen, E. N., et al. (2018). Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States? Angewandte Chemie International Edition, 57(45), 14758-14760. [Link]

-

MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

-

Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved February 12, 2026, from [Link]

-

Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

-

ChemHelp ASAP. (2020, February 2). SNAr reaction scope & limitations [Video]. YouTube. [Link]

-

Akamatsu, H., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. [Link]

-

Nature. (2025). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. [Link]

-

ResearchGate. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]

-

Leonori, D., et al. (2019). Practical and regioselective amination of arenes using alkyl amines. Nature Chemistry, 11(5), 426–433. [Link]

-

Sanchez, J. P., et al. (1988). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 31(5), 983–991. [Link]

-

MDPI. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution (SNAr) for the synthesis of 2‐chloro‐3‐(arylthiol)quinoxalines (1–5). Retrieved February 12, 2026, from [Link]

-

SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

-

ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]

-

MDPI. (n.d.). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?. [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. quora.com [quora.com]

Navigating the Treacherous Quench: A Guide to Preserving 1-Chloroisoquinoline Integrity Post-POCl₃ Reaction

Technical Support Center | Senior Application Scientist Publication | For Immediate Release

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the work-up of phosphorus oxychloride (POCl₃) reactions, specifically in the synthesis of 1-chloroisoquinoline from isoquinolin-1-ol. This resource provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the safe and efficient quenching of your reaction while preventing the degradation of your valuable product.

Introduction: The Challenge of the Quench

The conversion of isoquinolin-1-ol to 1-chloroisoquinoline using POCl₃ is a robust and widely used transformation. However, the seemingly straightforward task of quenching the excess POCl₃ post-reaction is fraught with peril. The highly exothermic and often violent reaction of POCl₃ with water can lead to thermal runaways, while improper pH control during work-up can result in the hydrolysis of the desired 1-chloroisoquinoline back to the starting material, significantly impacting yield and purity.[1][2] This guide will equip you with the knowledge and procedures to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is quenching POCl₃ reactions with ice-cold water often problematic?

While intuitively it may seem that cooling the quench is safer, the hydrolysis of POCl₃ is surprisingly sluggish at low temperatures (e.g., 0-5°C).[1] This can lead to a dangerous accumulation of unreacted POCl₃. As the mixture inevitably warms, a delayed and uncontrollable exothermic reaction can occur.[1][3] Furthermore, incomplete hydrolysis can form metastable intermediates like phosphorodichloridic acid, which can also decompose exothermically at a later stage.[4][5]

Q2: What is a "reverse quench" and why is it recommended?

A "reverse quench" involves adding the reaction mixture containing POCl₃ slowly to the quenching solution.[3][6] This method is highly recommended for safety as it ensures that POCl₃ is always the limiting reagent in the quenching vessel, allowing for better control over the exothermic reaction.[3] Never add the quenching solution to the reaction mixture.

Q3: My 1-chloroisoquinoline is converting back to isoquinolin-1-ol during work-up. What is happening?

This is a common issue and is due to the hydrolysis of the 1-chloroisoquinoline product. This degradation is often exacerbated by the use of strong aqueous bases (e.g., NaOH, NaHCO₃) to neutralize the acidic mixture.[2][3] The chloro group at the 1-position of the isoquinoline ring is susceptible to nucleophilic substitution by hydroxide ions.

Q4: Can I use an alcohol to quench the excess POCl₃?

While POCl₃ does react with alcohols to form phosphate esters, this is generally not a recommended quenching method.[3] The resulting organophosphate byproducts can be toxic and may complicate the purification of your desired product.[3] Quenching with water or a buffered aqueous solution is the standard and preferred method.[3]

Troubleshooting Guide: From Reaction to Pure Product

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: Violent and Uncontrolled Quench

Cause: Rapid, uncontrolled hydrolysis of a large excess of POCl₃. This is often due to adding the quenching agent too quickly or adding it to the reaction mixture instead of performing a reverse quench.

Solution:

-

Control the addition rate: Add the reaction mixture dropwise to the quenching solution with vigorous stirring.

-

Monitor the temperature: Keep a thermometer in the quenching vessel and maintain a controlled temperature.

Issue 2: Product Degradation (Reversion to Starting Material)

Cause: Hydrolysis of 1-chloroisoquinoline due to harsh pH conditions during neutralization.

Solution: The Buffered Quench Protocol Instead of using strong bases, a milder quenching and neutralization agent like aqueous sodium acetate is recommended.[6] This buffered solution helps to control the pH and minimize product degradation.[3]

Issue 3: Low Isolated Yield After Work-up

Cause: This can be a combination of product degradation and/or incomplete extraction. 1-chloroisoquinoline is insoluble in water.[7]

Solution:

-

Optimize the quench: Use the buffered quench protocol to prevent degradation.

-

Ensure complete extraction: After quenching, extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.[8][9]

-

Minimize time in aqueous conditions: Do not let the product sit in the aqueous phase for extended periods.

Experimental Protocols

Protocol 1: Controlled Buffered Quench for 1-Chloroisoquinoline Synthesis

This protocol is designed for the safe quenching of a reaction where isoquinolin-1-ol has been treated with excess POCl₃.

Materials:

-

Reaction mixture containing 1-chloroisoquinoline and excess POCl₃

-

Sodium acetate solution (10-15% w/v in water)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Large beaker or flask for quenching

-

Stir plate and stir bar

-

Addition funnel

-

Thermometer

Procedure:

-

Prepare the Quenching Solution: In a separate flask large enough to accommodate both the reaction mixture and the quenching solution, prepare a 10-15% aqueous solution of sodium acetate.

-

Controlled Temperature: Gently warm the sodium acetate solution to 35-40°C with stirring.[3][6] This slightly elevated temperature ensures the immediate and controlled hydrolysis of POCl₃ as it is added.[3][6]

-

Reverse Quench: Slowly add the reaction mixture containing POCl₃ from an addition funnel to the warm, vigorously stirred sodium acetate solution. Monitor the temperature of the quenching mixture and adjust the addition rate to maintain it within the 35-40°C range.

-

Stir and Cool: After the addition is complete, continue to stir the mixture for 30-60 minutes to ensure complete hydrolysis of all reactive phosphorus species.[3] Then, allow the mixture to cool to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

-